

Application Note: Identification of Daidzein Diacetate using Mass Spectrometry

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Compound of Interest

Compound Name: *Daidzein diacetate*

Cat. No.: *B190898*

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Abstract

This application note provides a detailed protocol for the identification and characterization of **daidzein diacetate** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Daidzein, an isoflavone with significant biological activities, is often acetylated to improve its bioavailability. This document outlines the sample preparation, LC-MS/MS parameters, and expected fragmentation patterns for the unambiguous identification of **daidzein diacetate**. The presented methodologies are crucial for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

Daidzein is a naturally occurring isoflavone found in soybeans and other legumes, known for its phytoestrogenic and antioxidant properties. Chemical modification, such as acetylation, is a common strategy to enhance the lipophilicity and bioavailability of such compounds. **Daidzein diacetate** is a derivative where the two hydroxyl groups of daidzein are converted to acetate esters. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such modified natural products. This note describes the use of electrospray ionization (ESI) tandem mass spectrometry (MS/MS) for the confident identification of **daidzein diacetate**.

Experimental Protocols

Sample Preparation

For the analysis of a pure standard of **daidzein diacetate**, the following sample preparation protocol is recommended:

- **Stock Solution Preparation:** Accurately weigh 1 mg of **daidzein diacetate** and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
- **Working Solution Preparation:** From the stock solution, prepare a series of working solutions by serial dilution with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
- **Filtration:** Prior to injection, filter the working solutions through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a robust method for the separation and detection of **daidzein diacetate**.

Parameter	Condition
LC System	Agilent 1290 Infinity II LC System or equivalent
Column	Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
MS System	Agilent 6495 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V
Gas Temperature	300 °C
Gas Flow	12 L/min
Nebulizer	35 psi
Sheath Gas Temp	350 °C
Sheath Gas Flow	11 L/min
Scan Type	Product Ion Scan and Multiple Reaction Monitoring (MRM)

Data Presentation

The identification of **daidzein diacetate** is based on its specific precursor ion and characteristic product ions resulting from collision-induced dissociation (CID).

Theoretical Mass and Expected Ions

- Daidzein: C₁₅H₁₀O₄, Molecular Weight: 254.24 g/mol
- Daidzein Diacetate**: C₁₉H₁₄O₆, Molecular Weight: 338.31 g/mol

The expected precursor ion in positive ESI mode is the protonated molecule [M+H]⁺.

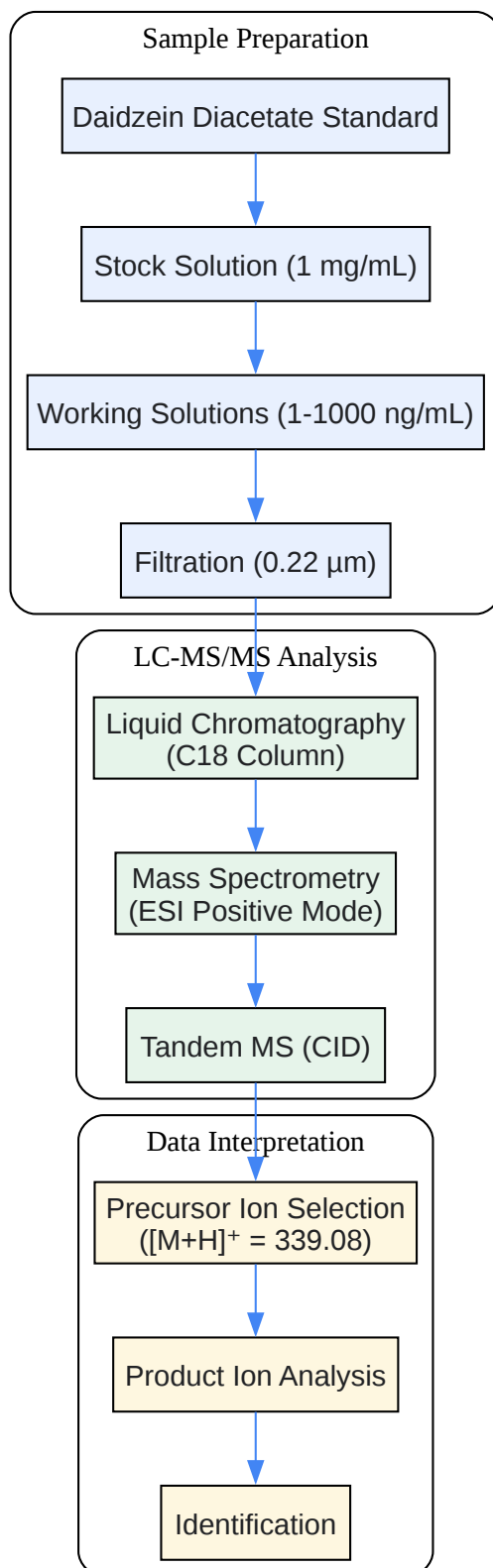
Quantitative Data: Precursor and Product Ions

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of **daidzein diacetate** in positive ion mode. The fragmentation involves the sequential neutral loss of the two acetyl groups, followed by the characteristic fragmentation of the daidzein core. The neutral loss of an acetyl group can occur as a loss of ketene (CH₂CO, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da).

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Proposed Neutral Loss	Fragment Identity
Daidzein Diacetate	339.08	297.07	42.01	[M+H - CH ₂ CO] ⁺ (Daidzein monoacetate)
255.07	84.02	[M+H - 2(CH ₂ CO)] ⁺ (Daidzein)		
227.07	112.01	[Daidzein+H - CO] ⁺		
199.08	140.00	[Daidzein+H - 2CO] ⁺		
137.02	202.06	Retro-Diels-Alder fragment of Daidzein		

Mandatory Visualizations

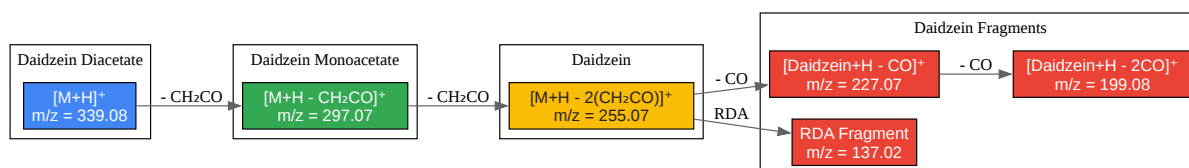
Experimental Workflow



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Caption: Experimental workflow for the identification of **daidzein diacetate**.

Proposed Fragmentation Pathway



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Caption: Proposed fragmentation pathway of protonated **daidzein diacetate**.

Conclusion

The methods described in this application note provide a comprehensive framework for the identification of **daidzein diacetate** using LC-MS/MS. The detailed experimental protocol and the expected fragmentation data will aid researchers in the unambiguous characterization of this and similar acetylated flavonoids. This information is valuable for quality control, metabolic studies, and the development of new therapeutic agents based on natural products.

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